Urocanic Acid

Beschreibung

The safety of this ingredient has not been documented and substantiated. The CIR Expert Panel cannot conclude whether Urocanic Acid is safe for use in cosmetic products until such time as the appropriate safety data have been obtained and evaluated.

Urocanic acid is a metabolite found in or produced by Escherichia coli (strain K12, MG1655).

Urocanic acid has been reported in Homo sapiens, Hippospongia communis, and other organisms with data available.

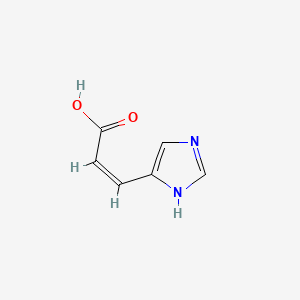

4-Imidazoleacrylic acid.

Structure

3D Structure

Eigenschaften

IUPAC Name |

(E)-3-(1H-imidazol-5-yl)prop-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N2O2/c9-6(10)2-1-5-3-7-4-8-5/h1-4H,(H,7,8)(H,9,10)/b2-1+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LOIYMIARKYCTBW-OWOJBTEDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(NC=N1)C=CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=C(NC=N1)/C=C/C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5041148 | |

| Record name | trans-Urocanic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5041148 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

138.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Urocanic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000301 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

1.5 mg/mL at 17 °C | |

| Record name | trans-urocanic acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01971 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Urocanic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000301 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

3465-72-3, 7699-35-6, 104-98-3 | |

| Record name | trans-Urocanic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3465-72-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Urocanic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003465723 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | trans-urocanic acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01971 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | cis-Urocanic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=407934 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | urocanic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=66357 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Propenoic acid, 3-(1H-imidazol-5-yl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | trans-Urocanic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5041148 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-imidazol-4-ylacrylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.963 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | UROCANIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G8D26XJJ3B | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Urocanic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000301 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

225 °C | |

| Record name | trans-urocanic acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01971 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Urocanic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000301 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

An In-Depth Technical Guide to Urocanic Acid's Function as a Natural Moisturizing Factor

This guide provides a comprehensive technical overview of urocanic acid (UCA), a critical component of the skin's natural moisturizing factor (NMF). We will delve into its biosynthesis, its dual isomeric forms, and its multifaceted role in maintaining skin hydration, pH balance, and overall barrier integrity. This document is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of this vital molecule.

Introduction: The Significance of Urocanic Acid in Skin Homeostasis

The stratum corneum (SC), the outermost layer of the epidermis, serves as the primary barrier against environmental insults and prevents excessive water loss. Its ability to retain water is largely dependent on a complex mixture of hygroscopic molecules known as the natural moisturizing factor (NMF).[1][2] Urocanic acid is a key constituent of NMF, contributing significantly to skin hydration and plasticity.[3][4] Beyond its role as a humectant, UCA also functions as a natural UV filter and plays a part in maintaining the skin's acidic pH, which is crucial for enzymatic processes essential for desquamation and lipid barrier formation.[3][5]

Biosynthesis of Urocanic Acid: The Filaggrin-Histidine Cascade

Urocanic acid is not synthesized de novo in the stratum corneum but is rather a downstream product of the breakdown of the protein filaggrin.[6][7] Filaggrin, a histidine-rich protein, undergoes proteolysis during the terminal differentiation of keratinocytes, releasing free amino acids, including L-histidine.[6][8]

The enzyme histidase (also known as histidine ammonia-lyase) then catalyzes the non-oxidative deamination of L-histidine to produce trans-urocanic acid and ammonia.[9][10] This enzymatic conversion is a critical step in the generation of a significant portion of the skin's NMF.[8]

Caption: Biosynthesis of trans-urocanic acid from filaggrin.

The Dual Nature of Urocanic Acid: Trans and Cis Isomers

Urocanic acid exists in two isomeric forms: trans-UCA and cis-UCA. The naturally synthesized form is trans-UCA, which is the predominant isomer in non-irradiated skin.[9][11]

Upon exposure to ultraviolet (UV) radiation, particularly in the UVB spectrum, trans-UCA undergoes photoisomerization to form cis-UCA.[11][12] This conversion is a key aspect of UCA's function, as the two isomers exhibit different properties and biological activities.

| Isomer | Primary Role in Hydration | Other Key Functions |

| trans-UCA | Major contributor to NMF's hygroscopic properties | Natural sunscreen, contributes to acidic skin pH[3][13] |

| cis-UCA | Also hygroscopic, but less abundant | Immunomodulatory effects, potential role in photoimmunosuppression[3][11] |

Mechanistic Insights into Urocanic Acid's Moisturizing Function

The primary mechanism by which urocanic acid contributes to skin hydration is its hygroscopic nature. As a component of NMF, it attracts and binds water molecules from the atmosphere and the deeper layers of the skin, retaining them within the corneocytes.[2][4] This process is crucial for maintaining the plasticity and flexibility of the stratum corneum, preventing dryness, and cracking.[4]

Recent molecular dynamics simulations have further elucidated UCA's role, suggesting that it can act as a lipid mobility amplifier, increasing the fluidity of the stratum corneum's lipid matrix, which is another factor contributing to overall skin hydration and barrier function.[14][15]

Contribution to Skin Surface pH

Both trans- and cis-UCA are acidic molecules that contribute to the maintenance of the skin's "acid mantle," a slightly acidic film on the surface of the skin with a pH typically between 4 and 6.[3][5] This acidic environment is critical for:

-

Enzymatic Activity: The optimal functioning of enzymes involved in the synthesis of barrier lipids and the process of desquamation.[16]

-

Antimicrobial Defense: Inhibiting the growth of pathogenic bacteria on the skin surface.[16]

While the filaggrin-histidine-urocanic acid pathway is a contributor to skin acidity, it is not considered the sole or essential pathway for SC acidification.[16][17]

The Impact of UV Radiation: A Double-Edged Sword

The photoisomerization of trans-UCA to cis-UCA upon UV exposure has significant implications for skin health. While trans-UCA offers some degree of natural photoprotection by absorbing UVB radiation, the resulting cis-UCA has been shown to have immunomodulatory properties.[11][13][18]

Cis-UCA can suppress the skin's immune response, which may have both beneficial and detrimental effects.[19][20] While this immunosuppression might play a role in preventing excessive inflammation after sun exposure, it has also been linked to the development of skin cancers.[11][21] The ratio of cis- to trans-UCA is now being investigated as a potential biomarker for UV exposure.[9]

Caption: UV-induced isomerization of UCA and its effects.

Experimental Protocols for the Study of Urocanic Acid

Accurate quantification of UCA isomers and assessment of skin hydration are crucial for research and clinical studies.

Quantification of Urocanic Acid Isomers in Skin

A common and reliable method for the simultaneous determination of trans- and cis-UCA is High-Performance Liquid Chromatography (HPLC).[12][22]

Step-by-Step Methodology:

-

Sample Collection: Skin surface lipids and corneocytes are collected using non-invasive methods such as tape stripping.

-

Extraction: The collected samples are extracted with a suitable solvent, such as an alkaline solution, to solubilize the UCA isomers.[22]

-

HPLC Analysis:

-

Column: A C18 reverse-phase column is typically used.[23]

-

Mobile Phase: An isocratic mobile phase consisting of a buffer (e.g., potassium phosphate) and an organic modifier (e.g., acetonitrile) is employed.[22][23]

-

Detection: UV detection is performed at a wavelength where both isomers have significant absorbance, typically around 268-276 nm.[22][23]

-

-

Quantification: The concentrations of trans- and cis-UCA are determined by comparing the peak areas of the sample chromatogram to those of known standards.

Caption: Experimental workflow for UCA quantification.

Assessment of Skin Hydration and Barrier Function

Several non-invasive biophysical techniques are employed to evaluate the impact of UCA and other NMFs on skin hydration and barrier function.[24][25]

-

Corneometry: Measures the capacitance of the skin, which is directly related to the water content of the stratum corneum.[26]

-

Transepidermal Water Loss (TEWL): Quantifies the amount of water that passively evaporates from the skin surface, providing an indication of the integrity of the skin barrier.[25][26] An increase in TEWL suggests a compromised barrier function.[27]

-

Skin pH Measurement: A skin pH meter is used to determine the acidity of the skin surface.[26]

These measurements are essential for evaluating the efficacy of topical formulations designed to enhance skin hydration and for understanding the physiological effects of UCA.[28]

Clinical Significance and Future Directions

The crucial role of urocanic acid in skin hydration and barrier function makes it a molecule of significant interest in dermatology and cosmetic science.

-

Atopic Dermatitis: Patients with atopic dermatitis often have mutations in the filaggrin gene, leading to reduced levels of UCA and other NMFs, which contributes to the characteristic dry skin and impaired barrier function seen in this condition.[7][8]

-

Aging Skin: NMF levels, including UCA, tend to decrease with age, contributing to the xerosis commonly observed in the elderly.[4]

-

Drug Development: A thorough understanding of UCA's functions is vital for the development of effective moisturizers and therapeutic agents for dry skin conditions. Formulations containing UCA or its precursors may help to replenish NMF levels and improve skin hydration.

Future research will likely focus on further elucidating the complex interactions between UCA, other NMF components, and the lipid matrix of the stratum corneum. Additionally, the immunomodulatory effects of cis-UCA and its role in photocarcinogenesis warrant continued investigation.

References

-

Taylor & Francis. (n.d.). Urocanic acid – Knowledge and References. Retrieved from [Link]

-

Wikipedia. (n.d.). Urocanic acid. Retrieved from [Link]

-

Hart, P. H., & Norval, M. (2021). The Multiple Roles of Urocanic Acid in Health and Disease. Journal of Investigative Dermatology, 141(4S), 1129–1137. [Link]

-

Lodén, M., & Wessman, C. (2017). Review of Modern Techniques for the Assessment of Skin Hydration. Cosmetics, 4(2), 11. [Link]

-

Premium Beauty News. (2023, September 5). How to evaluate the skin barrier function? Retrieved from [Link]

-

Fluhr, J. W., Berardesca, E., & Elsner, P. (2012). Methods for the Assessment of Barrier Function. In Bioengineering of the Skin (pp. 1-14). Karger Publishers. [Link]

-

Laihia, J., & Jansen, C. T. (1999). Isomerization of urocanic acid after ultraviolet radiation is influenced by skin pigmentation. Journal of Photochemistry and Photobiology B: Biology, 52(1-3), 87-91. [Link]

-

Brown, S. J., & McLean, W. H. I. (2012). Filaggrin in the frontline: role in skin barrier function and disease. Journal of Cell Science, 125(Pt 4), 781–791. [Link]

-

Draelos, Z. D. (n.d.). Natural Moisturizing Factor. In Cosmeceuticals and Cosmetic Ingredients. AccessDermatologyDxRx. Retrieved from [Link]

-

Laihia, J., & Jansen, C. T. (1999). Isomerization of Urocanic Acid After Ultraviolet Radiation Is Influenced by Skin Pigmentation. Journal of Photochemistry and Photobiology B: Biology, 52(1-3), 87-91. [Link]

-

ResearchGate. (n.d.). Is the Filaggrin-Histidine-Urocanic Acid Pathway Essential for Stratum Corneum Acidification? Retrieved from [Link]

-

Fluhr, J. W., Elias, P. M., & Feingold, K. R. (2008). Is the Filaggrin–Histidine–Urocanic Acid Pathway Essential for Stratum Corneum Acidification? Journal of Investigative Dermatology, 128(1), 214–217. [Link]

-

de Fine Olivarius, F., Wulf, H. C., Crosby, J., & Norval, M. (1997). Photoisomerization spectrum of urocanic acid in human skin and in vitro: effects of simulated solar and artificial ultraviolet radiation. Journal of Investigative Dermatology, 108(1), 19–22. [Link]

-

Fowler, J., Woolery-Lloyd, H., & Waldorf, H. (2010). Understanding the Role of Natural Moisturizing Factor in Skin Hydration. Practical Dermatology, 36-40. [Link]

-

van Smeden, J., Janssens, M., Gooris, G. S., & Bouwstra, J. A. (2014). Levels of filaggrin degradation products are influenced by both filaggrin genotype and atopic dermatitis severity. Allergy, 69(2), 242–249. [Link]

-

Martin, M., Chantemargue, B., & Trouillas, P. (2024). Skin hydration by natural moisturizing factors, a story of H-bond networking. bioRxiv. [Link]

-

Gibbs, N. K., & Norval, M. (2011). The sunscreening effect of urocanic acid. Journal of Investigative Dermatology, 131(1), 14–17. [Link]

-

Rippke, F., Schreiner, V., & Schwanitz, H. J. (2002). The Influence of Calcium on the Skin pH and Epidermal Barrier During Aging. Skin Pharmacology and Physiology, 15(1), 45-53. [Link]

-

ResearchGate. (n.d.). The stratum corneum of histidinemic mice has a decreased urocanic acid content and a decreased capacity to absorb UVB radiation. Retrieved from [Link]

-

ResearchGate. (n.d.). Methods for the Assessment of Barrier Function. Retrieved from [Link]

-

Rawlings, A. V., & Harding, C. R. (2004). Effects of Natural Moisturizing Factor and Lactic Acid Isomers on Skin Function. In Cosmetic Science and Technology Series (Vol. 25, pp. 311-330). CRC Press. [Link]

-

Fowler, J. F., Jr. (2012). Understanding the Role of Natural Moisturizing Factor in Skin Hydration. Practical Dermatology, 9(7), 36-40. [Link]

-

Gibbs, N. K., & Norval, M. (2011). Urocanic acid in the skin: a mixed blessing? Journal of Investigative Dermatology, 131(1), 14–17. [Link]

-

NaturopathicCurrents. (2019, October 17). Skin Concerns – The Role of Skin-Surface pH. Retrieved from [Link]

-

ResearchGate. (n.d.). (PDF) Filaggrin Deficiency Leads to Impaired Lipid Profile and Altered Acidification Pathways in a 3D Skin Construct. Retrieved from [Link]

-

Vasantha, L. (1970). Histidine urocanic acid and histidine alpha-deaminase in the stratum corneum in pellagrins. Indian Journal of Medical Research, 58(8), 1079–1084. [Link]

-

Ozderm. (2019, September 24). Objectively Assessing the Skin Barrier Function. Retrieved from [Link]

-

Hruza, L. L., & Pentland, A. P. (1993). [Urocanic acid and its role in the photoimmunomodulation process]. Casopis Lekaru Ceskych, 132(13), 387–390. [Link]

-

Ali, S. M., & Yosipovitch, G. (2013). The influence of PH on skin's surface. Journal of Pharmaceutical Negative Results, 4(2), 43. [Link]

-

ResearchGate. (n.d.). A Rapid and Simple HPLC Method for the Simultaneous Determination of Urocanic Acid Isomers in Human Skin. Retrieved from [Link]

-

Miajlovic, H., Smith, C., & Rowland, I. (2010). Association Between Skin Acid Mantle, Natural Moisturizing Factors, and Antibacterial Activity Against S. aureus in the Stratum Corneum. Journal of Investigative Dermatology, 130(12), 2772–2779. [Link]

-

ResearchGate. (n.d.). Urocanic Acid in the Skin: A Mixed Blessing? Retrieved from [Link]

-

eScholarship.org. (n.d.). The effect of clinical UVA/B exposures on urinary urocanic acid isomer levels in individuals with caucasian type (II/III) skin types. Retrieved from [Link]

-

Martin, M., Chantemargue, B., & Trouillas, P. (2025). Skin Hydration by Natural Moisturizing Factors, a Story of H-Bond Networking. The Journal of Physical Chemistry B, 129(3), 844–852. [Link]

-

Dahl, M. V., McEwen, G. N., Jr, & Katz, H. I. (2010). Urocanic acid suppresses induction of immunity in human skin. Photodermatology, Photoimmunology & Photomedicine, 26(6), 303–310. [Link]

-

ResearchGate. (n.d.). The Multiple Roles of Urocanic Acid in Health and Disease. Retrieved from [Link]

-

Ye, Y. M., Kim, J. E., Kim, H. J., Park, H. S., & Lee, S. K. (2017). Increased cis-to-trans urocanic acid ratio in the skin of chronic spontaneous urticaria patients. Scientific Reports, 7(1), 1487. [Link]

-

van der Molen, R. G., Out-Luiting, C., Driller, H., Claas, F. H., & de Gruijl, F. R. (2000). Sunscreen protection against cis-urocanic acid production in human skin. Photodermatology, Photoimmunology & Photomedicine, 16(1), 2–7. [Link]

Sources

- 1. scientificspectator.com [scientificspectator.com]

- 2. Understanding the Role of Natural Moisturizing Factor in Skin Hydration - [practicaldermatology.com]

- 3. The Multiple Roles of Urocanic Acid in Health and Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. assets.bmctoday.net [assets.bmctoday.net]

- 5. naturopathiccurrents.com [naturopathiccurrents.com]

- 6. Filaggrin in the frontline: role in skin barrier function and disease - PMC [pmc.ncbi.nlm.nih.gov]

- 7. dermatology.mhmedical.com [dermatology.mhmedical.com]

- 8. Levels of filaggrin degradation products are influenced by both filaggrin genotype and atopic dermatitis severity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Urocanic acid - Wikipedia [en.wikipedia.org]

- 10. Histidine urocanic acid and histidine alpha-deaminase in the stratum corneum in pellagrins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. taylorandfrancis.com [taylorandfrancis.com]

- 12. Photoisomerization spectrum of urocanic acid in human skin and in vitro: effects of simulated solar and artificial ultraviolet radiation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. The sunscreening effect of urocanic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Skin hydration by natural moisturizing factors, a story of H-bond networking | bioRxiv [biorxiv.org]

- 15. Skin Hydration by Natural Moisturizing Factors, a Story of H-Bond Networking - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Is the Filaggrin–Histidine–Urocanic Acid Pathway Essential for Stratum Corneum Acidification? - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Urocanic acid in the skin: a mixed blessing? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. [Urocanic acid and its role in the photoimmunomodulation process] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Urocanic acid suppresses induction of immunity in human skin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. researchgate.net [researchgate.net]

- 23. The effect of clinical UVA/B exposures on urinary urocanic acid isomer levels in individuals with caucasian type (II/III) skin types [escholarship.org]

- 24. mdpi.com [mdpi.com]

- 25. premiumbeautynews.com [premiumbeautynews.com]

- 26. karger.com [karger.com]

- 27. researchgate.net [researchgate.net]

- 28. Objectively Assessing the Skin Barrier Function - Ozderm [ozderm.com.au]

The Enzymatic Conversion of L-Histidine to Urocanic Acid: A Technical Guide

Abstract

The metabolic conversion of L-histidine to trans-urocanic acid represents a pivotal and rate-limiting step in histidine catabolism, catalyzed by the enzyme histidine ammonia-lyase (HAL), also known as histidase.[1] This guide provides an in-depth examination of this pathway, designed for researchers, scientists, and drug development professionals. We will explore the sophisticated enzymatic mechanism of HAL, including its unique 4-methylidene-imidazole-5-one (MIO) cofactor, the physiological and pathophysiological significance of its product, urocanic acid, and the clinical implications of its deficiency in the genetic disorder histidinemia. Furthermore, this document furnishes detailed, field-proven protocols for the expression and purification of recombinant HAL, the spectrophotometric assay of its enzymatic activity, and the quantification of urocanic acid in biological matrices using High-Performance Liquid Chromatography (HPLC).

Introduction: The Central Role of Histidine Ammonia-Lyase

The catabolism of the essential amino acid L-histidine is a fundamental metabolic pathway, primarily occurring in the liver and skin.[1] The initial step is a non-oxidative deamination reaction that converts L-histidine into trans-urocanic acid and ammonia.[2] This irreversible reaction is catalyzed by Histidine Ammonia-Lyase (HAL) (EC 4.3.1.3).[2] The product, trans-urocanic acid, is not merely a metabolic intermediate destined for further breakdown into glutamate; it accumulates in the stratum corneum of the skin, where it functions as a significant endogenous chromophore, absorbing ultraviolet B (UVB) radiation.[3][4] This photo-reception initiates a cascade of events with profound immunological consequences, positioning the HAL pathway as a critical nexus of metabolism, photobiology, and immunology. Understanding this pathway is crucial for research into metabolic disorders, skin cancer, and immunomodulatory therapeutics.

The Catalyst: Histidine Ammonia-Lyase (HAL)

Gene, Structure, and Expression

In humans, HAL is encoded by the HAL gene, located on chromosome 12q22-q24.1.[5][6] The functional enzyme is a homotetramer, with each subunit having a molecular mass of approximately 72.6 kDa.[1] HAL is a cytosolic enzyme predominantly expressed in the liver, where it initiates the pathway for histidine degradation, and in the epidermis, where urocanic acid production is linked to the catabolism of the histidine-rich protein filaggrin.[1][4]

The Unique MIO Cofactor

HAL belongs to a family of ammonia-lyases that utilize an extraordinary electrophilic cofactor, 3,5-dihydro-5-methylidene-4H-imidazol-4-one (MIO).[2][7] Unlike typical cofactors that are non-proteinaceous small molecules, MIO is formed autocatalytically from a conserved internal tripeptide sequence, Alanine-Serine-Glycine (Ala-Ser-Gly).[7][8] This post-translational modification involves the cyclization and dehydration of the peptide backbone, creating a highly reactive electrophilic center essential for catalysis.[8]

Catalytic Mechanism

The deamination of L-histidine by HAL is a complex process that leverages the MIO cofactor to facilitate the abstraction of a non-acidic beta-proton from the substrate.[7] The proposed mechanism involves the following key steps:

-

Substrate Binding: L-histidine enters the active site.

-

Nucleophilic Attack: A key debate in the field centers on the initial nucleophilic attack on the MIO cofactor. One hypothesis suggests a Friedel-Crafts-type mechanism where the imidazole ring of histidine attacks the MIO.[9] An alternative proposal involves the direct attack of the substrate's amino group on the MIO.[8]

-

Proton Abstraction: An active site base, such as a glutamate residue (e.g., Glu414 in Pseudomonas putida), abstracts a proton from the β-carbon of histidine.[10] This is the crucial step in the elimination reaction.

-

Elimination and Product Release: The abstraction of the β-proton leads to the elimination of the amino group as ammonia (NH₃) and the formation of a double bond, yielding trans-urocanic acid.[10] The products are then released from the active site.

This mechanism allows the enzyme to overcome the significant energetic barrier associated with removing a non-activated C-H proton.

The Product: Urocanic Acid - A Molecule of Dichotomous Function

Photoprotection and Photoisomerization

Trans-urocanic acid, the direct product of the HAL reaction, accumulates in the stratum corneum and strongly absorbs UVB radiation, with an absorption maximum between 267-280 nm.[4][11] This property initially suggested a role as a natural sunscreen.[12] Upon absorption of UVB photons, trans-urocanic acid undergoes photoisomerization to cis-urocanic acid.[10] This conversion is a key event that transforms a photoprotective molecule into a potent immunomodulator.

Immunosuppression

The cis-isomer of urocanic acid is a recognized mediator of UV-induced immunosuppression.[13][14] It has been shown to suppress T-cell-mediated responses, which can prevent the rejection of UV-induced skin tumors.[3][13] Mechanistically, cis-urocanic acid has been identified as a ligand for the serotonin (5-HT2A) receptor, and its binding activates downstream signaling that leads to immune suppression.[15] This link between a metabolic product and immune regulation highlights a critical pathway in skin biology and pathology.

Clinical Relevance: Histidinemia

A deficiency in HAL activity, resulting from autosomal recessive mutations in the HAL gene, leads to the inborn error of metabolism known as histidinemia.[5][16] This condition is biochemically characterized by:

-

Elevated levels of histidine in the blood, urine, and cerebrospinal fluid.

-

Reduced or absent levels of urocanic acid in the skin and urine.[16]

While initially associated with developmental delays and speech impediments, large-scale newborn screening has revealed that most individuals with histidinemia are asymptomatic, and the condition is now largely considered benign.[5] Diagnosis is confirmed by demonstrating reduced or absent histidase activity in skin samples.

Methodologies for Research and Development

A cornerstone of studying the L-histidine to urocanic acid pathway is the ability to reliably produce the enzyme and quantify its activity and products. The following protocols provide validated, step-by-step methodologies for these critical research components.

Expression and Purification of Recombinant Histidine Ammonia-Lyase

This protocol describes the expression of His-tagged HAL in E. coli and its subsequent purification using immobilized metal affinity chromatography (IMAC), a common and efficient method for purifying recombinant proteins.[11][13]

Experimental Protocol:

-

Gene Cloning and Vector Construction:

-

Amplify the HAL gene (e.g., from Geobacillus kaustophilus or human cDNA) using PCR with primers that incorporate restriction sites (e.g., NdeI and BamHI).[11]

-

Ligate the purified PCR product into a suitable expression vector (e.g., pDANI3 or pET series) that appends a C-terminal or N-terminal polyhistidine (6xHis) tag.[11]

-

Transform the resulting plasmid into a competent E. coli expression strain, such as BL21(DE3).

-

-

Protein Expression:

-

Inoculate a starter culture of Luria-Bertani (LB) broth containing the appropriate antibiotic with a single colony of transformed E. coli. Incubate overnight at 37°C with shaking.

-

Use the starter culture to inoculate a larger volume of LB broth. Grow the culture at 37°C with vigorous shaking until the optical density at 600 nm (OD₆₀₀) reaches 0.6-0.8.

-

Induce protein expression by adding a suitable inducer, such as Isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.5-1 mM.

-

Continue incubation at a lower temperature (e.g., 18-25°C) for 16-24 hours to enhance soluble protein expression.

-

-

Cell Lysis:

-

Harvest the cells by centrifugation (e.g., 5,000 x g for 15 minutes at 4°C).

-

Resuspend the cell pellet in a lysis buffer (e.g., 50 mM Tris-HCl, 300 mM NaCl, 10 mM imidazole, pH 8.0) supplemented with a protease inhibitor cocktail.

-

Lyse the cells using sonication on ice or a high-pressure homogenizer.

-

Clarify the lysate by centrifugation (e.g., 15,000 x g for 30 minutes at 4°C) to remove cell debris.

-

-

Affinity Chromatography Purification:

-

Equilibrate an IMAC column (e.g., Ni-NTA or Cobalt resin) with lysis buffer.[11][13]

-

Load the clarified lysate onto the column.

-

Wash the column with several column volumes of a wash buffer (e.g., 50 mM Tris-HCl, 300 mM NaCl, 20-40 mM imidazole, pH 8.0) to remove non-specifically bound proteins.

-

Elute the His-tagged HAL using an elution buffer containing a high concentration of imidazole (e.g., 50 mM Tris-HCl, 300 mM NaCl, 250-500 mM imidazole, pH 8.0).

-

-

Verification and Buffer Exchange:

-

Analyze the eluted fractions for purity using SDS-PAGE. A successful purification should yield a single band at the expected molecular weight (~55-73 kDa depending on the source).[11]

-

Pool the pure fractions and perform buffer exchange into a suitable storage buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, pH 7.5) using dialysis or a desalting column.

-

Determine the protein concentration using a standard method (e.g., Bradford assay or A₂₈₀ measurement). Store the purified enzyme at -80°C.

-

Spectrophotometric Assay of HAL Activity

The enzymatic activity of HAL can be conveniently measured by monitoring the formation of trans-urocanic acid, which has a distinct absorbance maximum at approximately 280 nm.[2]

Experimental Protocol:

-

Reagent Preparation:

-

Assay Buffer: Prepare a 100 mM Diethanolamine (DEA) buffer, adjusted to pH 8.5.[2]

-

Substrate Stock Solution: Prepare a 10 mM L-histidine stock solution in the assay buffer.

-

-

Assay Procedure:

-

Set a UV-Vis spectrophotometer to read absorbance at 280 nm. Ensure the cuvette holder is thermostatted to the desired reaction temperature (e.g., 37°C for mammalian HAL or higher for thermostable enzymes).[2]

-

In a 1 mL quartz cuvette, combine 950 µL of assay buffer and 40 µL of the purified HAL enzyme solution (final concentration 0.4 to 4.3 µM).[2]

-

Incubate the cuvette in the spectrophotometer for 3-5 minutes to allow for temperature equilibration.

-

Initiate the reaction by adding 10 µL of the 10 mM L-histidine stock solution (final concentration 1 mM) and mix immediately by inversion.[2]

-

Record the increase in absorbance at 280 nm over time (e.g., for 5-10 minutes).

-

-

Data Analysis:

-

Determine the initial rate of the reaction (ΔA₂₈₀/min) from the linear portion of the absorbance vs. time plot.

-

Calculate the enzyme activity using the Beer-Lambert law (A = εcl), where the molar extinction coefficient (ε) for trans-urocanic acid at 280 nm is approximately 18,800 M⁻¹cm⁻¹.

-

One unit (U) of HAL activity is typically defined as the amount of enzyme that produces 1 µmol of urocanic acid per minute under the specified conditions.

-

Table 1: Key Parameters for HAL Spectrophotometric Assay

| Parameter | Value/Condition | Source |

| Wavelength (λ) | 280 nm | [2] |

| Buffer | 100 mM DEA | [2] |

| pH | 8.5 | [2] |

| Temperature | 37°C (or optimal) | [2] |

| Substrate | L-Histidine | [2] |

| Final Substrate Conc. | 1 mM | [2] |

| Molar Extinction (ε) | ~18,800 M⁻¹cm⁻¹ | N/A |

Quantification of Urocanic Acid in Skin Samples by HPLC

This protocol provides a method for extracting and quantifying trans- and cis-urocanic acid isomers from the stratum corneum using a non-invasive tape-stripping method followed by HPLC analysis.[6]

Experimental Protocol:

-

Sample Collection (Tape-Stripping):

-

Firmly press a piece of adhesive tape (e.g., cellophane tape) onto the skin surface (e.g., forearm) for approximately 10 seconds.[6]

-

Carefully remove the tape, which will have the outermost layers of the stratum corneum adhered to it.

-

-

Extraction:

-

Place the adhesive tape strip into a vial containing an extraction solvent, such as a 0.1 M KOH solution.[5][6]

-

Agitate the vial (e.g., vortex or shake) for an extended period (e.g., 2 hours) to ensure complete extraction of urocanic acid from the tape.[5]

-

Neutralize the extract by adding an appropriate amount of acid (e.g., 0.38 M HCl).[5]

-

-

Sample Preparation:

-

Centrifuge the extract to pellet any debris.

-

Filter the supernatant through a 0.22 µm syringe filter to remove any remaining particulate matter before HPLC analysis.[5]

-

-

HPLC Analysis:

-

Column: Use a column suitable for isomer separation, such as a Cyclobond I™ 2000 β-Cyclodextrin column or a reverse-phase C18 column (e.g., Tosoh ODS 80TS).[6]

-

Mobile Phase: An isocratic or gradient mobile phase is used. A common composition is a mixture of an aqueous buffer and an organic solvent (e.g., 20 mM potassium dihydrogenphosphate, pH 3.7, with acetonitrile in a 93:7 v/v ratio).[6]

-

Flow Rate: A typical flow rate is 1.0 mL/min.[6]

-

Detection: Monitor the eluent using a UV or Photodiode Array (PDA) detector at a wavelength between 264-276 nm, where both isomers absorb strongly.[6]

-

Column Temperature: Maintain a constant column temperature, for example, at 20°C.[6]

-

-

Quantification:

-

Prepare standard curves for both trans- and cis-urocanic acid using certified standards.

-

Identify the peaks in the sample chromatogram by comparing their retention times to those of the standards.

-

Quantify the amount of each isomer in the sample by integrating the peak areas and interpolating from the standard curve.

-

Conclusion and Future Directions

The metabolic pathway from L-histidine to urocanic acid, orchestrated by histidine ammonia-lyase, is a deceptively simple reaction with far-reaching implications in human physiology and disease. The dual role of its product, urocanic acid, as both an endogenous sunscreen and an immunomodulator, places this pathway at the forefront of dermatological and immunological research. The development of robust protocols for enzyme production and analyte quantification, as detailed in this guide, is essential for advancing our understanding.

Future research will likely focus on elucidating the precise regulatory mechanisms governing HAL expression in different tissues, exploring the structural basis for the diverse substrate specificities among HAL orthologs, and further dissecting the downstream signaling cascade initiated by cis-urocanic acid. For drug development professionals, targeting HAL or the downstream effects of urocanic acid could offer novel therapeutic strategies for managing skin cancers, inflammatory skin conditions, and other immune-related disorders.

References

-

Taylor & Francis. (n.d.). Urocanic acid – Knowledge and References. Retrieved from [Link]

-

Carbó, J. M., et al. (2023). Exploring the Kinetics and Thermodynamics of a Novel Histidine Ammonia-Lyase from Geobacillus kaustophilus. International Journal of Molecular Sciences, 24(7), 6349. Retrieved from [Link]

-

Ma'ayan Laboratory. (n.d.). HAL Gene. Computational Systems Biology. Retrieved from [Link]

-

Wikipedia. (2023, December 1). Histidinemia. Retrieved from [Link]

-

Hara, M., et al. (1997). A new pathway of histidine metabolism initiated by the adduction of glutathione to urocanic acid. FASEB Journal, 11(9), A881. Retrieved from [Link]

-

Morales, C., et al. (2014). A Rapid and Simple HPLC Method for the Simultaneous Determination of Urocanic Acid Isomers in Human Skin. Journal of the Chilean Chemical Society. Retrieved from [Link]

-

Carbó, J. M., et al. (2023). Exploring the Kinetics and Thermodynamics of a Novel Histidine Ammonia-Lyase from Geobacillus kaustophilus. National Center for Biotechnology Information. Retrieved from [Link]

-

M-CSA. (n.d.). Histidine ammonia-lyase. Mechanism and Catalytic Site Atlas. Retrieved from [Link]

-

M-CSA. (n.d.). Histidine ammonia-lyase. Mechanism and Catalytic Site Atlas. Retrieved from [Link]

-

Wikipedia. (2023, November 11). Urocanic acid. Retrieved from [Link]

-

Wikipedia. (2023, August 28). Histidine ammonia-lyase. Retrieved from [Link]

-

University of Puget Sound. (n.d.). Investigating the Mechanism of Action of Histidine Ammonia Lyase. Sound Ideas. Retrieved from [Link]

-

Grokipedia. (n.d.). Histidine ammonia-lyase. Retrieved from [Link]

-

ResearchGate. (n.d.). Histidine catabolic pathways. The histidine utilization (Hut) pathway.... Retrieved from [Link]

-

Morrison, H., et al. (1985). Photochemistry and photobiology of urocanic acid. Photodermatology. Retrieved from [Link]

-

Shibata, Y., et al. (1985). A new sensitive method for assay of histidase in human skin and detection of heterozygotes for histidinemia. Clinica Chimica Acta. Retrieved from [Link]

-

Orphanet. (2019, May). Histidinemia. Retrieved from [Link]

-

Peraino, N. J., & DeLuca, D. (1998). Dietary L-histidine regulates murine skin levels of trans-urocanic acid, an immune-regulating photoreceptor, with an unanticipated modulation: potential relevance to skin cancer. The Journal of Nutrition. Retrieved from [Link]

-

Kroening, T. A., & Kendrick, K. E. (1987). In vivo regulation of histidine ammonia-lyase activity from Streptomyces griseus. Journal of Bacteriology. Retrieved from [Link]

-

Walterscheid, J. P., et al. (2006). Cis-urocanic acid, a sunlight-induced immunosuppressive factor, activates immune suppression via the 5-HT2A receptor. Proceedings of the National Academy of Sciences. Retrieved from [Link]

-

Hart, P. H., et al. (2011). Recent advances in urocanic acid photochemistry, photobiology and photoimmunology. Photochemical & Photobiological Sciences. Retrieved from [Link]

-

Walterscheid, J. P., et al. (2006). Cis-urocanic acid, a sunlight-induced immunosuppressive factor, activates immune suppression via the 5-HT2A receptor. Proceedings of the National Academy of Sciences of the United States of America. Retrieved from [Link]

-

Genetic and Rare Diseases Information Center. (n.d.). Histidinemia. Retrieved from [Link]

-

Knebel, A., et al. (1996). A Quantitative Method for the Measurement of Protein Histidine Phosphorylation. Protein Phosphorylation. Retrieved from [Link]

-

Bender, R. A. (2012). Regulation of the Histidine Utilization (Hut) System in Bacteria. Microbiology and Molecular Biology Reviews. Retrieved from [Link]

-

Norval, M., et al. (1995). The role of urocanic acid in UV-induced immunosuppression: recent advances (1992-1994). Photochemistry and Photobiology. Retrieved from [Link]

-

Wikipedia. (2023, December 26). Histidine. Retrieved from [Link]

-

MedlinePlus. (2024, June 3). Histidinemia. Retrieved from [Link]

-

Narayanan, D. L., et al. (2021). The Multiple Roles of Urocanic Acid in Health and Disease. Journal of Investigative Dermatology. Retrieved from [Link]

-

Holeček, M. (2020). Histidine in Health and Disease: Metabolism, Physiological Importance, and Use as a Supplement. Nutrients. Retrieved from [Link]

-

De Fabo, E. C., et al. (1990). Dietary histidine increases mouse skin urocanic acid levels and enhances UVB-induced immune suppression of contact hypersensitivity. Photodermatology, Photoimmunology & Photomedicine. Retrieved from [Link]

-

Lam, W. K., et al. (1995). Histidinaemia: a benign metabolic disorder. Archives of Disease in Childhood. Retrieved from [Link]

-

ResearchGate. (n.d.). The Multiple Roles of Urocanic Acid in Health and Disease. Retrieved from [Link]

-

Wadud, S., et al. (2002). Method for determination of histidine in tissues by isocratic high-performance liquid chromatography and its application to the measurement of histidinol dehydrogenase activity in six cattle organs. Journal of Chromatography B. Retrieved from [Link]

-

Norval, M., et al. (1989). Urocanic Acid and Immunosuppression. Photochemistry and Photobiology. Retrieved from [Link]

-

Gibbs, N. K., & Norval, M. (2011). Urocanic acid in the skin: a mixed blessing?. Journal of Investigative Dermatology. Retrieved from [Link]

-

Finlay-Jones, J. J., & Hart, P. H. (1997). Ultraviolet irradiation, systemic immunosuppression and skin cancer: role of urocanic acid. Australasian Journal of Dermatology. Retrieved from [Link]

Sources

- 1. verdeanalitica.com.br [verdeanalitica.com.br]

- 2. mdpi.com [mdpi.com]

- 3. Spectrophotometric detection of histidine and lysine using combined enzymatic reactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. chemie-brunschwig.ch [chemie-brunschwig.ch]

- 5. apri.com.au [apri.com.au]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Protein Purification from E. coli and Mammalian Cells [promega.com]

- 9. assaygenie.com [assaygenie.com]

- 10. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]

- 11. Exploring the Kinetics and Thermodynamics of a Novel Histidine Ammonia-Lyase from Geobacillus kaustophilus - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. His-tagged Proteins–Production and Purification | Thermo Fisher Scientific - TW [thermofisher.com]

- 14. Analytical tools for urocanic acid determination in human samples: A review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. rsc.org [rsc.org]

- 16. mdpi.com [mdpi.com]

A Technical Guide to the Photoisomerization of Urocanic Acid: Mechanisms, Protocols, and Implications

Abstract: Urocanic acid (UCA), a primary ultraviolet (UV) absorbing chromophore in the epidermis, undergoes a critical photoisomerization from its naturally occurring trans configuration to the cis isomer upon UV exposure. This transformation is not merely a physical event but a significant biological trigger, initiating a cascade of immunosuppressive responses. Understanding and controlling this photoisomerization is paramount for researchers in dermatology, photoimmunology, and drug development. This guide provides an in-depth exploration of the photochemical mechanisms, a detailed, field-tested protocol for inducing and quantifying the isomerization, and a discussion of its profound biological implications.

Introduction: The Biological Significance of a Molecular Switch

Urocanic acid is a metabolite of the amino acid histidine, found in high concentrations in the stratum corneum of the skin.[1][2] In its stable, naturally synthesized trans form, UCA was initially thought to be a simple natural sunscreen, dissipating harmful UV radiation.[3] However, extensive research has revealed a more complex role. Upon absorbing UVB and UVA radiation, trans-UCA efficiently converts to cis-UCA.[4][5] This seemingly subtle change in stereochemistry is the initiating event for UV-induced immunosuppression.[6][7][8] The cis isomer has been demonstrated to modulate immune cell function, potentially contributing to the pathogenesis of skin cancers by allowing nascent tumor cells to evade immune surveillance.[6][9][10]

The discovery that cis-UCA is a key mediator of photoimmunosuppression has made its formation a critical area of study.[1][7] It has been identified as an epidermal photoreceptor, converting the physical energy of UV photons into a biological signal that the immune system recognizes.[6][11] The mechanism of action is thought to involve the activation of specific cellular pathways, with some evidence pointing towards the serotonin (5-HT2A) receptor as a target for cis-UCA, thereby initiating the immunosuppressive cascade.[6][11] For professionals in drug development, understanding how to modulate this process—either to mitigate immunosuppression or to harness it for therapeutic purposes—begins with a mastery of the underlying photochemistry.

The Photochemical Transformation: Mechanism and Kinetics

The conversion of trans-UCA to cis-UCA is a reversible photochemical reaction that proceeds through electronically excited states. The process is governed by quantum mechanics and is highly sensitive to the molecular environment.

Mechanism of Isomerization

Upon absorption of a UV photon, the trans-UCA molecule is promoted from its ground electronic state (S₀) to an excited singlet state (S₁ or S₂), typically a ππ* state.[3][12] From this excited state, the molecule can undergo rapid, radiationless deactivation back to the ground state. This deactivation process is what makes UCA an effective photoprotectant.

The key to isomerization lies in the topography of the excited-state potential energy surface. The molecule rapidly moves towards a "conical intersection," a point where the excited state and ground state potential energy surfaces touch.[3] This region of the energy landscape corresponds to a twisted geometry around the C=C double bond of the propenoic acid side chain. As the molecule passes through this intersection and returns to the S₀ ground state, it can relax into either the original trans configuration or the newly formed cis configuration. The system will eventually reach a photostationary state (PSS) , a dynamic equilibrium where the rate of trans → cis isomerization equals the rate of the reverse reaction (cis → trans).

Quantum Yield and Influencing Factors

The efficiency of the photoisomerization is described by its quantum yield (Φ) , defined as the number of molecules isomerized per photon absorbed. The quantum yield for trans → cis UCA isomerization is notably dependent on several factors, creating a complex but controllable system.

One of the most intriguing aspects is its dependence on the excitation wavelength.[13][14] Excitation at the red edge of the absorption band (~310 nm) results in a high quantum yield (Φ ≈ 0.5), while excitation near the absorption maximum (~270-280 nm) leads to a significantly lower yield (Φ < 0.1).[13][14][15] This unusual behavior is thought to arise from the presence of multiple, closely spaced excited electronic states (nπ* and ππ*) that offer competing deactivation pathways.[3][12]

Table 1: Factors Influencing UCA Photoisomerization

| Parameter | Effect on Isomerization | Causality & Rationale |

| Wavelength | Higher quantum yield at longer wavelengths (~300-315 nm) vs. absorption max.[4][13] | Excitation to different electronic states (S₁ vs. S₂) with varying efficiencies for the isomerization pathway versus other non-radiative decay channels.[15] |

| Solvent Polarity | Isomerization rate correlates with solvent polarity.[2] | The isomerization is believed to proceed through a polar intermediate state, which is stabilized by polar solvents, thus lowering the activation energy barrier.[2] |

| pH | The absorption spectra of both isomers are pH-dependent.[9][10] | The protonation state of the imidazole ring (pKa ≈ 6.5) and carboxylic acid group (pKa ≈ 3.5) alters the electronic structure of the chromophore, affecting photon absorption and excited-state dynamics. |

| Temperature | Affects reaction kinetics and potentially the photostationary state. | Provides thermal energy that can influence the rate of crossing the energy barrier in the excited state and affect solvent viscosity. |

Experimental Protocol: Inducing and Quantifying Photoisomerization

This section provides a robust, self-validating workflow for studying UCA photoisomerization. The protocol integrates UV irradiation with two complementary analytical techniques: UV-Vis spectroscopy for real-time monitoring and High-Performance Liquid Chromatography (HPLC) for precise, definitive quantification.

Step 1: Sample Preparation

-

Objective: To prepare a standardized solution of trans-UCA in a controlled buffer system.

-

Protocol:

-

Prepare a phosphate-buffered saline (PBS) solution at pH 7.4. The choice of a physiological pH is crucial as it mimics the skin environment and ensures a consistent protonation state of the UCA molecule.

-

Prepare a stock solution of trans-UCA (e.g., 1 mg/mL in PBS). trans-UCA has limited water solubility, so gentle warming or sonication may be required.

-

Dilute the stock solution to the desired working concentration (e.g., 10-20 µM). This concentration range is typically optimal for both UV-Vis spectroscopy (yielding absorbance values within the linear range of the detector) and HPLC analysis.

-

Filter the solution through a 0.22 µm syringe filter to remove any particulates.

-

Prepare a "dark control" sample by wrapping an identical sample in aluminum foil. This sample will be handled identically but not exposed to UV, serving as a baseline to account for any non-photochemical degradation.

-

Step 2: UV Irradiation

-

Objective: To expose the trans-UCA solution to a specific wavelength and dose of UV radiation.

-

Protocol:

-

Transfer the working solution to a quartz cuvette (quartz is essential for UV transparency).

-

Use a calibrated UV source. A monochromator-based system or a lamp with narrow-band filters (e.g., 313 nm) is ideal for precise wavelength control. The choice of wavelength is critical, as it directly influences the quantum yield.[13]

-

Measure the light intensity (fluence rate) at the sample position using a calibrated radiometer. This is a non-negotiable step for calculating the quantum yield.

-

Irradiate the sample while stirring continuously to ensure uniform exposure.

-

At predetermined time intervals (e.g., 0, 1, 2, 5, 10, 20, 30 minutes), withdraw a small aliquot for analysis. The final time point should be sufficient to approach the photostationary state.

-

Step 3: Analytical Quantification

This protocol uses two methods for a self-validating system. UV-Vis provides rapid kinetic data, while HPLC provides definitive separation and quantification.

-

Rationale: The trans and cis isomers have distinct absorption spectra. trans-UCA has a higher molar absorptivity and a λmax around 270-280 nm, while cis-UCA has a lower overall absorptivity.[9][10] As the isomerization proceeds, the overall absorbance at the trans λmax will decrease, allowing for real-time monitoring of the conversion.

-

Method:

-

Scan the absorbance of each aliquot from 220 nm to 400 nm.

-

Observe the decrease in the peak around 270-280 nm.

-

The percentage of remaining trans-UCA can be estimated by the change in absorbance, although this is less precise than HPLC due to spectral overlap.

-

-

Rationale: HPLC is the gold standard for this analysis. It physically separates the trans and cis isomers, allowing for their unambiguous identification and quantification based on retention time and peak area.[5][16]

-

Method:

-

Inject the collected aliquots into an HPLC system equipped with a UV detector.

-

A reversed-phase C8 or C18 column is typically effective.[17]

-

The mobile phase and detection wavelength can be optimized, but a common starting point is provided in the table below. The inclusion of an ion-pairing reagent can significantly improve peak shape and resolution.[17]

-

Identify the trans and cis peaks based on their retention times (typically, cis-UCA elutes slightly earlier than trans-UCA).[17]

-

Integrate the peak areas for each isomer at each time point. The ratio of the peak areas directly corresponds to the molar ratio of the isomers in the sample.

-

Table 2: Example HPLC Method Parameters

| Parameter | Value | Rationale |

| Column | Reversed-Phase C8, 5 µm, 4.6x250 mm | Provides good hydrophobic retention and separation for the isomers.[17] |

| Mobile Phase | 90:10 (v/v) 0.005 M 1-octanesulfonic acid in 0.01M TEAP (pH 3.0) : Acetonitrile | The acidic pH ensures protonation of the carboxylic acid, and the ion-pairing reagent improves retention and peak shape.[17] |

| Flow Rate | 1.0 mL/min | Standard flow rate for analytical columns, providing good efficiency and reasonable run times. |

| Detection | UV Absorbance at 264 nm[16] | A wavelength where both isomers have significant absorbance, allowing for sensitive detection. |

| Column Temp. | 25-30 °C | Controlled temperature ensures reproducible retention times. |

Data Analysis and Applications

Data Interpretation

From the HPLC data, calculate the percentage of cis-UCA at each time point: % cis-UCA = [Area(cis) / (Area(cis) + Area(trans))] * 100

Plotting % cis-UCA versus irradiation time will yield a kinetic curve that rises and plateaus as it approaches the photostationary state. This data is invaluable for comparing the effects of different conditions (e.g., wavelengths, solvents, presence of potential inhibitors).

Applications in Drug Development

-

Screening for Modulators: This experimental setup is a perfect platform for screening compounds that may inhibit or accelerate UCA photoisomerization. A candidate drug that reduces the formation of cis-UCA could be a novel photoprotective agent, mitigating UV-induced immunosuppression.

-

Developing Photosensitizers: Conversely, in photodynamic therapy, understanding how a drug interacts with UCA's excited states could be crucial.

-

Harnessing Immunosuppression: For autoimmune diseases like psoriasis, the controlled, topical generation of the immunosuppressive cis-UCA could be explored as a therapeutic strategy.

Conclusion

The photoisomerization of trans-urocanic acid is a fundamental process with significant consequences for skin biology and immunology. By understanding the intricate photochemical mechanisms and employing robust, validated experimental protocols, researchers can precisely study and manipulate this molecular switch. The ability to quantify the conversion to cis-UCA opens the door to developing novel therapeutic agents that can either prevent UV-induced immunosuppression or leverage it for clinical benefit, marking a critical intersection of photochemistry, biology, and pharmaceutical science.

References

-

Title: Photochemical Mechanisms of Radiationless Deactivation Processes in Urocanic Acid Source: The Journal of Physical Chemistry B URL: [Link]

-

Title: Cis-urocanic acid, a sunlight-induced immunosuppressive factor, activates immune suppression via the 5-HT2A receptor Source: PNAS URL: [Link]

-

Title: Action spectra for the trans to cis photoisomerisation of urocanic acid in vitro and in mouse skin Source: Photochemistry and Photobiology URL: [Link]

-

Title: Nonadiabatic Dynamics of Urocanic Acid Source: Mario Barbatti URL: [Link]

-

Title: Urocanic Acid and Immunosuppression Source: Photochemistry and Photobiology URL: [Link]

-

Title: Some photophysical studies of cis- and trans-urocanic acid Source: Photochemical & Photobiological Sciences URL: [Link]

-

Title: Urocanic acid as a novel scaffold for next-gen nature-inspired sunscreens: I. electronic laser spectroscopy under isolated conditions Source: Physical Chemistry Chemical Physics URL: [Link]

-

Title: THE ROLE OF UROCANIC ACID IN UV‐INDUCED IMMUNOSUPPRESSION: RECENT ADVANCES (1992–1994) Source: Photochemistry and Photobiology URL: [Link]

-

Title: cis-Urocanic acid does not induce the expression of immunosuppressive cytokines in murine keratinocytes Source: Photochemistry and Photobiology URL: [Link]

-

Title: The Photochemical Isomerization Kinetics of Urocanic Acid and Their Effects upon the in vitro and in vivo Photoisomerization Action Spectra Source: ResearchGate URL: [Link]

-

Title: Cis-uronic acid, a sunlight-induced immunosuppressive factor, activates immune suppression via the 5HT>2A> receptor Source: Johns Hopkins University URL: [Link]

-

Title: Photoisomerization spectrum of urocanic acid in human skin and in vitro: effects of simulated solar and artificial ultraviolet radiation Source: Journal of Investigative Dermatology URL: [Link]

-

Title: The effect of molecular environment on the photoisomerization of urocanic acid Source: Photochemistry and Photobiology URL: [Link]

-

Title: Some photophysical studies of cis- and trans-urocanic acid Source: RSC Publishing URL: [Link]

-

Title: A Rapid and Simple HPLC Method for the Simultaneous Determination of Urocanic Acid Isomers in Human Skin Source: ResearchGate URL: [Link]

-

Title: Quantitative analysis of histidine and cis and trans isomers of urocanic acid by high-performance liquid chromatography: a new assay method and its application Source: Journal of Chromatography B: Biomedical Sciences and Applications URL: [Link]

-

Title: A Fundamental Ultrafast Spectroscopic Insight into Urocanic Acid Derivatives Source: The Journal of Physical Chemistry A URL: [Link]

-

Title: Analysis of histidine and urocanic acid isomers by reversed-phase high-performance liquid chromatography Source: Journal of Chromatography B: Biomedical Sciences and Applications URL: [Link]

Sources

- 1. Urocanic acid and immunosuppression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The effect of molecular environment on the photoisomerization of urocanic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Action spectra for the trans to cis photoisomerisation of urocanic acid in vitro and in mouse skin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Photoisomerization spectrum of urocanic acid in human skin and in vitro: effects of simulated solar and artificial ultraviolet radiation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pnas.org [pnas.org]

- 7. Sci-Hub. THE ROLE OF UROCANIC ACID IN UV‐INDUCED IMMUNOSUPPRESSION: RECENT ADVANCES (1992–1994) / Photochemistry and Photobiology, 1995 [sci-hub.jp]

- 8. cis-Urocanic acid does not induce the expression of immunosuppressive cytokines in murine keratinocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Some photophysical studies of cis- and trans-urocanic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Some photophysical studies of cis- and trans-urocanic acid - Photochemical & Photobiological Sciences (RSC Publishing) [pubs.rsc.org]

- 11. pure.johnshopkins.edu [pure.johnshopkins.edu]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Nonadiabatic Dynamics of Urocanic Acid – Light and Molecules [barbatti.org]

- 14. Urocanic acid as a novel scaffold for next-gen nature-inspired sunscreens: I. electronic laser spectroscopy under isolated conditions - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/D4CP02087A [pubs.rsc.org]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. Analysis of histidine and urocanic acid isomers by reversed-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

Authored by: Gemini, Senior Application Scientist

An In-depth Technical Guide to the Immunomodulatory Properties of Cis-Urocanic Acid

Abstract

Urocanic acid (UCA), a significant chromophore in the stratum corneum, undergoes a critical photoisomerization from its naturally occurring trans-isomer to cis-urocanic acid (cis-UCA) upon exposure to ultraviolet (UV) radiation.[1][2] This event is not merely a photochemical curiosity but a pivotal trigger for UV-induced immunosuppression.[1][3] For years, the precise molecular pathways governed by cis-UCA remained elusive, representing a significant gap in our understanding of skin photoimmunology.[4][5] This technical guide synthesizes current research to provide an in-depth exploration of the immunomodulatory mechanisms of cis-UCA. We will dissect its primary signaling cascades, its complex influence on cytokine networks, and the validated experimental models used to probe its function. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of cis-UCA's biological activities and its emerging therapeutic potential.[6]

Genesis of an Immunomodulator: The Photoisomerization of Urocanic Acid

Trans-urocanic acid is synthesized in the keratinocytes from the deamination of the amino acid L-histidine and accumulates in the stratum corneum, where it acts as a natural UV filter.[2][7] Upon absorption of UV radiation, particularly in the UVB and UVA spectrum, it converts to the cis isomer.[7][8] This transformation is the fundamental initiating event, converting the physical energy of UV radiation into a tangible, biologically active signaling molecule.[5][9] While trans-UCA is relatively inert immunologically, cis-UCA is recognized by the immune system as a potent modulator, capable of suppressing T-cell-mediated responses.[1][2] The efficiency of this isomerization is wavelength-dependent, with significant formation occurring across a broad spectrum of both UVB and UVA radiation.[8]

Core Mechanism of Action: Serotonin Receptor Agonism

The most significant breakthrough in understanding cis-UCA's function was the identification of the serotonin 5-HT2A receptor as its primary molecular target for inducing immunosuppression.[4][5][10] This discovery provided a causal link between the UV-induced molecule and a well-established signaling pathway.

High-Affinity Binding and Receptor Activation

Cis-UCA acts as a high-affinity agonist for the 5-HT2A receptor, a G-protein coupled receptor.[4][11] This interaction is structurally plausible due to the conformational similarities between cis-UCA and serotonin (5-hydroxytryptamine, 5-HT).[9] The binding affinity of cis-UCA to the 5-HT2A receptor is remarkably high, with a dissociation constant (Kd) reported to be approximately 4.6 nM.[4][5][9] This affinity is comparable to that of serotonin itself, underscoring the physiological relevance of this interaction.[11] In contrast, the trans isomer of urocanic acid shows no significant binding or activation of this receptor.[5][12]

| Ligand | Receptor | Binding Affinity (Kd) | Citation |

| cis-Urocanic Acid | 5-HT2A | ~4.6 nM | [4][5][9] |

| Serotonin (5-HT) | 5-HT2A | Comparable to cis-UCA | [11] |

| trans-Urocanic Acid | 5-HT2A | No significant binding | [5][12] |

| Table 1: Comparative binding affinities for the 5-HT2A receptor. |

Downstream Signaling: The Calcium Flux Cascade

Activation of the 5-HT2A receptor by cis-UCA initiates a canonical downstream signaling cascade. The receptor, coupled to Gq/11 proteins, activates phospholipase C (PLC), which in turn cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) stores from the endoplasmic reticulum, a key signaling event that can be experimentally measured.[4][5] This cis-UCA-induced calcium mobilization is effectively blocked by selective 5-HT2A receptor antagonists, such as ketanserin, providing robust evidence for the specificity of this pathway.[5][9][12]

The Complex Landscape of Cytokine Modulation

While the 5-HT2A receptor pathway is a core mechanism, the immunomodulatory effects of cis-UCA are pleiotropic, involving complex interactions with the cytokine network. The observed effects can be cell-type specific and sometimes appear contradictory, highlighting the need for careful contextual analysis.

Effects on Keratinocytes and Pro-inflammatory Mediators

Contrary to what might be expected from an immunosuppressive agent, cis-UCA can induce the production of pro-inflammatory mediators in human keratinocytes. Studies have shown that cis-UCA treatment increases the secretion of prostaglandin E2 (PGE2), tumor necrosis factor-alpha (TNF-α), IL-6, and IL-8.[13] This induction appears to be independent of the 5-HT2A and platelet-activating factor (PAF) receptors in these cells, suggesting an alternative signaling pathway may be active in the epidermis.[14] It is hypothesized that this initial pro-inflammatory signal may be part of a larger regulatory loop that ultimately leads to a systemic immunosuppressive state. Furthermore, cis-UCA has been shown to synergize with histamine to increase PGE2 production, a key mediator implicated in UV-induced immunosuppression.[15]

Systemic Effects on Immune Cells

Systemically, the effects of cis-UCA align more closely with an immunosuppressive profile. It has been proposed that cis-UCA promotes the generation of T cells with suppressor function.[1] This is supported by findings that cis-UCA can cause activated T cells to secrete IL-10, a potent immunosuppressive cytokine that plays a critical role in UV-induced immune tolerance.[9] However, other studies have reported that cis-UCA has no direct effect on the secretion of IL-1β and TNF-α by stimulated human peripheral blood monocytes.[10]

| Cell Type | Cytokine/Mediator | Observed Effect | Causality/Pathway | Citation(s) |

| Human Keratinocytes | PGE2, TNF-α, IL-6, IL-8 | Increase | Receptor-independent | [13][14] |

| Murine Keratinocytes | IL-10, TGF-β, TNF-α | No significant change | N/A | [16] |

| Activated T Cells | IL-10 | Increase | Implied downstream effect | [9] |

| Human Monocytes | IL-1β, TNF-α | No effect | N/A | [10] |

| Table 2: Summary of cis-Urocanic Acid's effect on cytokine and mediator production in different cell types. |

Key Experimental Methodologies

The study of cis-UCA requires a combination of in vitro, in vivo, and ex vivo techniques to fully characterize its biological activity. The following protocols represent core, validated methodologies in the field.

Protocol: Intracellular Calcium Mobilization Assay

Objective: To functionally validate the activation of the 5-HT2A receptor by cis-UCA in a controlled in vitro system.

Causality: This assay directly measures a key downstream event of Gq-coupled receptor activation. A positive result, which is inhibitable by a specific antagonist, provides strong evidence of receptor agonism.

Methodology:

-

Cell Culture: Culture a cell line stably transfected with the human 5-HT2A receptor [e.g., L-NGC-5HT2A cells].[5][9] As a negative control, use the parental cell line lacking the receptor.

-

Fluorescent Dye Loading: Load the cells with a calcium-sensitive fluorescent indicator dye (e.g., Fura-2 AM or Fluo-4 AM) according to the manufacturer's protocol. This dye exhibits a change in fluorescence intensity upon binding to free Ca²⁺.

-

Baseline Measurement: Place the dye-loaded cells in a fluorometric imaging plate reader or a fluorescence microscope. Measure the baseline fluorescence for 60-120 seconds to establish a stable signal.

-

Compound Addition:

-

Test: Inject a solution of cis-UCA (e.g., final concentration 10 µM) into the well and continue recording fluorescence.[12]

-

Negative Control: Inject trans-UCA to demonstrate isomer specificity.

-

Positive Control: Inject serotonin (5-HT) to confirm receptor functionality.

-

-

Antagonist Blocking (Validation): In a separate set of wells, pre-incubate the cells with a selective 5-HT2A antagonist (e.g., ketanserin, 500 nM) for 15-30 minutes before adding cis-UCA.[5][12]

-

Data Analysis: Analyze the change in fluorescence intensity over time. A rapid increase post-injection indicates intracellular calcium release. Successful validation requires observing a significant signal with cis-UCA and 5-HT, no signal with trans-UCA, and attenuation of the cis-UCA signal by the antagonist.[5]

Protocol: In Vivo Murine Contact Hypersensitivity (CHS) Model